molecular formula C63H98O6 B13839052 [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Cat. No.: B13839052
M. Wt: 951.4 g/mol
InChI Key: VLEDHTUUVAXNOJ-QPPLYHLQSA-N
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Description

The compound [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a diacylglycerol (DAG) derivative featuring two distinct acyl chains:

  • Docosahexaenoic acid (DHA, 22:6(n-3)): A polyunsaturated fatty acid (PUFA) with six double bonds, known for its anti-inflammatory properties and role in neural function .
  • Hexadecanoic acid (palmitic acid, 16:0): A saturated fatty acid commonly found in lipids.

Structurally, the glycerol backbone is esterified at the sn-2 position with DHA and at the sn-3 position with palmitic acid, while the sn-1 position remains unesterified or is linked to another DHA chain depending on the isomer. This configuration influences its physical properties, metabolic pathways, and biological activity.

Properties

Molecular Formula

C63H98O6

Molecular Weight

951.4 g/mol

IUPAC Name

[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-41-44-47-50-53-56-62(65)68-59-60(58-67-61(64)55-52-49-46-43-40-37-24-21-18-15-12-9-6-3)69-63(66)57-54-51-48-45-42-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-39,41-42,47-48,50-51,60H,4-6,9,12-15,18,21-24,29-30,35-37,40,43-46,49,52-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,41-38-,42-39-,50-47-,51-48-

InChI Key

VLEDHTUUVAXNOJ-QPPLYHLQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

Preparation Methods

Chemical Synthesis Approach

  • Step 1: Protection of Glycerol Hydroxyl Groups
    The glycerol backbone is often selectively protected at specific hydroxyl groups to control regioselectivity during esterification. Common protecting groups include acetonides or silyl ethers.

  • Step 2: Esterification with Fatty Acids
    The hexadecanoyl (palmitic acid) and docosahexaenoic acid are introduced via esterification reactions. This is usually done using activated derivatives such as acid chlorides or anhydrides, or by employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate ester bond formation.

  • Step 3: Deprotection and Purification
    After successful esterification, protecting groups are removed under mild conditions to avoid isomerization or degradation of the polyunsaturated chains. The product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity.

  • Critical Considerations :

    • Maintaining the cis (Z) configuration of the double bonds in DHA is crucial; therefore, mild reaction conditions and inert atmospheres (e.g., nitrogen or argon) are used to prevent oxidation.
    • Use of antioxidants such as BHT (butylated hydroxytoluene) during synthesis and storage is common to preserve the integrity of the polyunsaturated chains.

Enzymatic Synthesis Approach

  • Lipase-Catalyzed Esterification or Transesterification
    Enzymatic methods employ lipases that catalyze the selective esterification of glycerol or mono-/diacylglycerols with fatty acids under mild conditions, preserving the double bonds' configuration.

  • Advantages :

    • High regioselectivity, often favoring esterification at sn-1 and sn-3 positions.
    • Mild reaction conditions reduce side reactions and degradation.
    • Environmentally friendly and scalable for industrial applications.
  • Typical Procedure :

    • React glycerol or partial glycerides with hexadecanoyl and docosahexaenoic acids or their esters in organic solvents or solvent-free systems.
    • Use immobilized lipases for easy recovery and reuse.
    • Control reaction parameters such as temperature (usually 30–50 °C), pH, and reaction time to optimize yield.

Detailed Preparation Protocol Example (Chemical Synthesis)

Step Reagents/Conditions Purpose Notes
1 Glycerol + Acetonide formation reagents (e.g., 2,2-dimethoxypropane, acid catalyst) Protect sn-1 and sn-3 hydroxyl groups Protects hydroxyls for selective esterification
2 Hexadecanoyl chloride + pyridine, low temperature (0–5 °C) Esterify free hydroxyl at sn-2 position Controls regioselectivity
3 Deprotection of acetonide under acidic conditions Restore free hydroxyl groups Mild acid to avoid DHA isomerization
4 Docosahexaenoic acid + DCC/DMAP coupling Esterify remaining hydroxyl groups Use of coupling agents for efficient esterification
5 Purification by silica gel chromatography Isolate pure product Use antioxidant in solvents to prevent oxidation

Analytical and Quality Control Methods

Research Findings on Preparation Efficiency and Challenges

Parameter Chemical Synthesis Enzymatic Synthesis Notes
Yield (%) 60–80 70–90 Enzymatic methods often yield higher regioselectivity
Reaction Time Hours to days Hours to days Comparable times; enzymatic may be slower but milder
Purity High, requires chromatographic purification High, often fewer side-products Enzymatic methods reduce side reactions
Preservation of DHA Risk of isomerization/oxidation Better preservation due to mild conditions Use of antioxidants critical in chemical synthesis
Scalability Moderate, requires careful control Good, especially with immobilized enzymes Industrial interest in enzymatic routes

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

It appears that the specific compound "[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate" is not directly discussed in the provided search results. However, some information on related compounds and techniques can be gathered.

Here's what can be gleaned from the search results:

1. Related Compounds and their Applications

  • Phosphatidylcholines: [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid, which is a major component of biological membranes and plays a crucial role in membrane structure and function.
  • (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA: This chemical substance information is available via J-GLOBAL .
  • Docosa-4Z,7Z,10Z,13Z,16Z,19Z-hexaenoic acid: Also known as 22:6(n-3) or all-cis-docosa-4,7,10,13,16,19-hexa-enoic acid, it is an abundant essential n-3 polyunsaturated fatty acid in the CNS and exhibits anti-inflammatory properties . It can prevent LPS-induced dendritic cell maturation and improve the nitroso-redox balance . It also reduces VEGF-mediated angiogenic signaling in microvascular endothelial cells and inhibits Aβ1-42 fibrillation and toxicity in vitro . It is also a Retinoid X receptor (RXR) ligand .

2. Techniques for Analysis

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to analyze various compounds . For example, it can identify functional groups in synthesized nanoparticles . In the context of Titanium Dioxide Nanoparticles (TiO2NPs), FTIR can reveal the presence of alcohols, phenolic compounds, aromatic rings, and carboxylic acids .

3. Synthesis Methods

  • The synthesis of [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with fatty acids like myristic acid and docosahexaenoic acid, often requiring a catalyst and appropriate solvent. Industrial production of phosphatidylcholines may involve extraction from natural sources like egg yolk or soybeans, followed by purification and modification.

Given the information, it's reasonable to infer that "this compound," being a complex lipid, might share some applications with other lipids containing docosahexaenoic acid (DHA) or related fatty acids, particularly in areas like:

  • Membrane Biology: As a derivative of fatty acids, it could be relevant in studies of cell membrane structure and function.
  • Anti-inflammatory Research: Given the anti-inflammatory properties of DHA, this compound might have similar applications.
  • Drug Delivery: Its lipid nature could make it useful in drug delivery systems.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. The docosahexaenoic acid chains are known to interact with membrane proteins and modulate signaling pathways involved in inflammation and neuroprotection. The exact molecular targets include various receptors and enzymes involved in these pathways .

Comparison with Similar Compounds

Structural Analogs: Diacylglycerols (DAGs)

DAGs vary in acyl chain composition, affecting their polarity, solubility, and biological roles. Key comparisons include:

Compound Acyl Chains Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity Source/Evidence
Target Compound 22:6(n-3), 16:0 C₄₁H₆₆O₅ 638.96 Synthetic lipid; potential signaling molecule -
DG(22:6/22:6) 22:6(n-3), 22:6(n-3) C₄₇H₆₈O₅ 737.03 High unsaturation; low melting point
DG(18:0/22:6) 18:0, 22:6(n-3) C₄₃H₇₂O₅ 692.05 Metabolic intermediate; membrane lipid
2,3-Dihydroxypropyl DHA ester 22:6(n-3) (monoacylglycerol) C₂₅H₃₈O₄ 402.57 Enhanced solubility in polar solvents

Key Observations :

  • Chain Saturation : The target compound’s combination of saturated (16:0) and polyunsaturated (22:6) chains provides intermediate fluidity compared to fully unsaturated DG(22:6/22:6) or saturated DG(18:0/22:6).
  • Bioactivity : DHA’s anti-inflammatory effects may be modulated by esterification; DAGs are precursors for signaling molecules like phosphatidic acid.

Phospholipid Derivatives

Phospholipids, such as glycerophosphocholines (GPCho), incorporate polar headgroups, altering their membrane integration and function:

Compound Acyl Chains Headgroup Key Role Source/Evidence
GPCho(22:6/18:1) 22:6(n-3), 18:1(n-9) Phosphocholine Neuronal membrane component
1-Stearoyl-2-DHA-sn-glycero-3-phosphoglycerol 18:0, 22:6(n-3) Phosphoglycerol Modulates membrane curvature

Key Observations :

  • The target compound lacks a phosphate headgroup, making it less amphipathic than phospholipids. This impacts its localization in lipid droplets rather than cellular membranes.

Simple Esters and Free Fatty Acids

Methyl or ethyl esters of DHA are simpler derivatives with distinct applications:

Compound Molecular Formula Molecular Weight (g/mol) Applications Source/Evidence
Methyl DHA ester C₂₃H₃₄O₂ 342.51 Lab standard; non-toxic
Free DHA (22:6(n-3)) C₂₂H₃₂O₂ 328.49 Anti-inflammatory supplement

Key Observations :

  • Volatility : Methyl esters are more volatile than glycerides, suitable for gas chromatography .
  • Bioavailability : Free DHA is readily absorbed, while glycerides require lipase-mediated hydrolysis .

Triacylglycerols (TAGs)

TAGs with mixed acyl chains, such as (7Z,10Z,13Z,16Z,19Z)-1-oleoyl-3-palmitoyl-2-docosapentaenoyl-glycerol, exhibit distinct metabolic fates:

  • The target compound’s DAG structure lacks a third acyl chain, reducing its caloric density compared to TAGs.
  • TAGs are primarily energy storage molecules, while DAGs function in signaling .

Biological Activity

The compound [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a complex lipid that plays significant roles in biological systems. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is classified as a phospholipid and is characterized by its long-chain polyunsaturated fatty acids (PUFAs). The structural formula can be summarized as follows:

PropertyValue
Molecular FormulaC46H80NO8P
Molecular Weight806.103 g/mol
CAS Number59403-54-2
LogP12.6786

Structural Features

The compound consists of a docosahexaenoic acid (DHA) backbone with hexadecanoyl and trimethylammonium groups contributing to its amphiphilic nature. This structure facilitates its integration into cellular membranes and influences its biological activity.

  • Cell Membrane Integrity : The incorporation of this compound into cell membranes enhances fluidity and flexibility due to the presence of multiple double bonds in the DHA chain. This property is essential for maintaining membrane integrity under various physiological conditions.
  • Signal Transduction : The compound may participate in signaling pathways by acting as a precursor for bioactive lipids such as endocannabinoids and eicosanoids. These metabolites are crucial for regulating inflammation and immune responses.
  • Antioxidant Properties : DHA is known for its antioxidant capabilities, which help mitigate oxidative stress in cells. This action is particularly relevant in neuroprotection and cardiovascular health.

Neuroprotective Effects

A study published in the Journal of Neurochemistry demonstrated that supplementation with DHA-rich phospholipids improved cognitive function in aged rats. The results indicated enhanced synaptic plasticity and reduced neuroinflammation .

Cardiovascular Benefits

Research in the American Journal of Clinical Nutrition highlighted that dietary intake of DHA was associated with lower triglyceride levels and improved endothelial function in human subjects. This effect is attributed to the compound's ability to modulate lipid metabolism .

Anti-inflammatory Properties

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications in managing chronic inflammatory diseases .

Summary of Key Studies

Study ReferenceFindings
Journal of NeurochemistryImproved cognitive function and synaptic plasticity in aged rats with DHA supplementation .
American Journal of Clinical NutritionLower triglyceride levels and improved endothelial function associated with DHA intake .
In vitro macrophage studyInhibition of pro-inflammatory cytokines by DHA-containing phospholipids .

Q & A

Basic Research Questions

Q. How can the structural identity of this diacylglycerol (DG) derivative be confirmed, given its complex polyunsaturated fatty acid (PUFA) chains?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected m/z ~847.1 for C₄₇H₆₆O₇) and tandem MS (MS/MS) to fragment the ester bonds, distinguishing between the hexadecanoyl and docosahexaenoyl moieties. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can resolve double-bond geometry (4Z,7Z,10Z, etc.) and stereochemistry . For regioselectivity (C-1 vs. C-2 acyl positions), enzymatic hydrolysis with lipases selective for sn-1 or sn-2 positions may be employed .

Q. What solvent systems are optimal for solubilizing this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers due to its hydrophobic PUFA chains. Use ethanol (as indicated for related docosahexaenoic acid derivatives) for initial solubilization, followed by dilution in buffered solutions containing detergents like Tween-80 or bovine serum albumin (BSA) to maintain stability . Avoid chloroform or DMSO if studying biological activity, as these may interfere with cellular assays .

Q. How should this compound be stored to prevent oxidation of its PUFA chains?

  • Methodological Answer : Store aliquots under inert gas (argon or nitrogen) in airtight, light-protected vials at -20°C. Add butylated hydroxytoluene (BHT; 0.01% w/v) as an antioxidant. Prepare working solutions fresh daily to minimize peroxidation, which can alter bioactivity .

Advanced Research Questions

Q. What experimental designs are suitable for investigating its neuroprotective effects against amyloid-β (Aβ) toxicity?

  • Methodological Answer : Use in vitro models such as SH-SY5Y neuroblastoma cells or primary cortical neurons treated with Aβ₁₋₄₂ fibrils. Pre-treat cells with the compound (10–50 μM range) and assess viability via MTT assay. Quantify changes in reactive oxygen species (ROS) using DCFH-DA fluorescence and validate anti-inflammatory effects via ELISA for cytokines (e.g., IL-6, TNF-α) . For mechanistic studies, probe RXR receptor activation via luciferase reporter assays, as docosahexaenoate derivatives are known RXR ligands .

Q. How can researchers resolve contradictions in reported anti-inflammatory effects across cell types?

  • Methodological Answer : Variability may arise from cell-specific lipid metabolism or receptor expression. Conduct dose-response curves (0.1–100 μM) in dendritic cells (e.g., THP-1-derived) vs. endothelial cells (e.g., HUVECs). Monitor downstream signaling (e.g., NF-κB translocation via immunofluorescence) and lipidomic profiling to identify metabolites like resolvins or protectins. Cross-validate findings using genetic knockdown (siRNA) of RXR or PPAR-γ pathways .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

  • Methodological Answer : Endogenous PUFAs and phospholipids in tissues complicate detection. Use solid-phase extraction (SPE) with C18 columns to isolate the compound from lysates. Quantify via LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to its fragmentation pattern (e.g., m/z 847 → 327 for docosahexaenoyl fragments). Internal standards (e.g., deuterated DHA) improve accuracy .

Experimental Design & Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound’s effects on angiogenesis?

  • Methodological Answer : Standardize endothelial cell models (e.g., HUVEC passage number <6) and serum-free culture conditions. Use matrigel tube formation assays with controlled VEGF concentrations (10–50 ng/mL). Include a positive control (e.g., bevacizumab) and validate findings across ≥3 biological replicates. Document lipid peroxidation levels in each experiment to account for batch variability .

Q. What in vivo models are appropriate for studying its bioavailability and brain uptake?

  • Methodological Answer : Administer the compound orally or intravenously in wild-type or AD-model rodents (e.g., 5xFAD mice). Use stable isotope labeling (¹³C-DHA) and track brain distribution via MALDI imaging or LC-MS. Pair with blood-brain barrier (BBB) permeability assays using in vitro co-cultures of endothelial cells and astrocytes .

Key Data from Evidence

  • Anti-inflammatory activity : Inhibits LPS-induced dendritic cell maturation (IC₅₀ ~20 μM) .
  • Neuroprotection : Reduces Aβ₁₋₄₂ fibril toxicity by 40–60% at 50 μM in neuronal cultures .
  • Solubility : Ethanol >10 mg/mL; aqueous buffers <0.1 mg/mL without detergents .

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